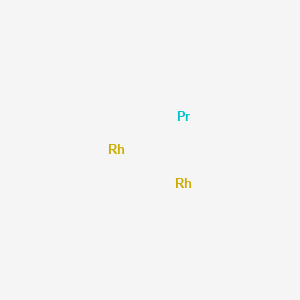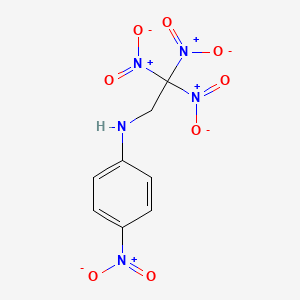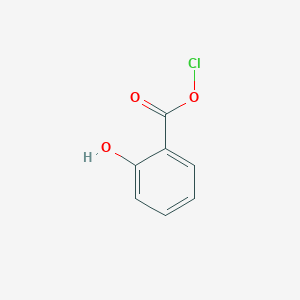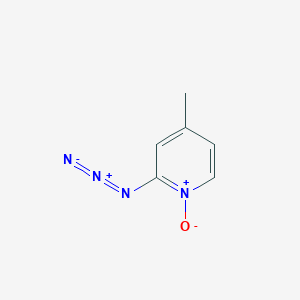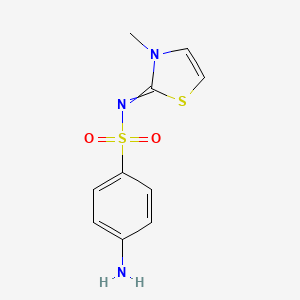
4-Amino-N-(3-methyl-1,3-thiazol-2(3H)-ylidene)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-(3-methyl-1,3-thiazol-2(3H)-ylidene)benzene-1-sulfonamide is a synthetic organic compound that features a thiazole ring and a sulfonamide group. Compounds with these functional groups are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3-methyl-1,3-thiazol-2(3H)-ylidene)benzene-1-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiazole rings.
科学研究应用
Chemistry
In chemistry, 4-Amino-N-(3-methyl-1,3-thiazol-2(3H)-ylidene)benzene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, compounds with sulfonamide groups are known for their antibacterial properties. This compound may be studied for its potential as an antimicrobial agent, inhibiting the growth of bacteria by interfering with folic acid synthesis.
Medicine
In medicine, sulfonamide derivatives are often explored for their potential therapeutic applications. This compound could be investigated for its efficacy in treating bacterial infections or as a lead compound for drug development.
Industry
Industrially, such compounds can be used in the development of dyes, pigments, and other materials. Their stability and reactivity make them suitable for various applications in material science.
作用机制
The mechanism of action of 4-Amino-N-(3-methyl-1,3-thiazol-2(3H)-ylidene)benzene-1-sulfonamide likely involves the inhibition of enzyme activity, particularly those involved in folic acid synthesis in bacteria. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of bacterial growth.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Another sulfonamide antibiotic used in the treatment of bacterial infections.
Thiazole Derivatives: Compounds containing the thiazole ring, often studied for their biological activities.
Uniqueness
4-Amino-N-(3-methyl-1,3-thiazol-2(3H)-ylidene)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and reactivity compared to other sulfonamide or thiazole derivatives.
属性
CAS 编号 |
58944-06-2 |
|---|---|
分子式 |
C10H11N3O2S2 |
分子量 |
269.3 g/mol |
IUPAC 名称 |
4-amino-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O2S2/c1-13-6-7-16-10(13)12-17(14,15)9-4-2-8(11)3-5-9/h2-7H,11H2,1H3 |
InChI 键 |
SDSVKMXBDBZYJJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CSC1=NS(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
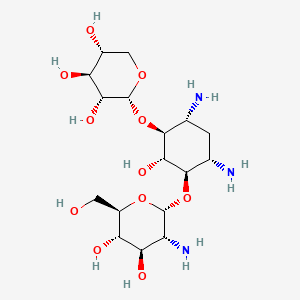
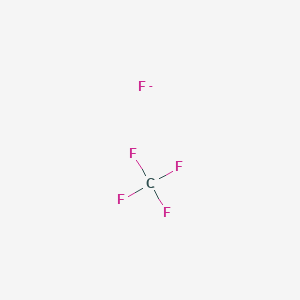
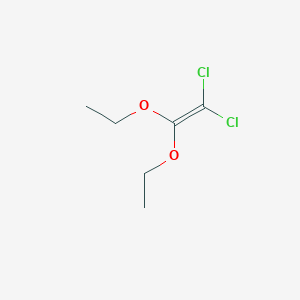
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
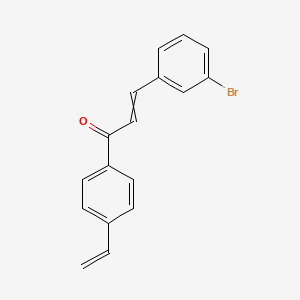
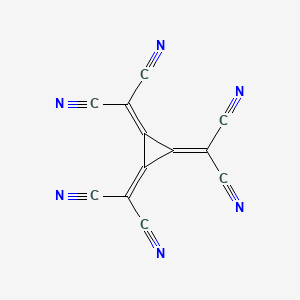
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
